![molecular formula C20H19ClN4O4 B11030605 ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11030605.png)
ethyl 7-{(E)-2-[(4-chlorophenyl)amino]ethenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorinated aniline group and a vinyl linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions to form the intermediate compound. This intermediate then undergoes cyclization with urea or thiourea to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the coupling reactions efficiently .
化学反応の分析
Types of Reactions
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation over palladium catalysts or using sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂/Pd-C or NaBH₄ in ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting signaling pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 7-(3-Chloroanilino)-3-isopropylpyrazolo[4,3-d]pyrimidine
- 7-(3-Hydroxy-4-methoxybenzyl)-amino-3-isopropylpyrazolo[4,3-d]pyrimidine
Uniqueness
ETHYL 7-[2-(4-CHLOROANILINO)VINYL]-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific vinyl linkage and chlorinated aniline group, which confer distinct chemical reactivity and biological activity compared to other pyrido[2,3-d]pyrimidine derivatives .
特性
分子式 |
C20H19ClN4O4 |
|---|---|
分子量 |
414.8 g/mol |
IUPAC名 |
ethyl 7-[(E)-2-(4-chloroanilino)ethenyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19ClN4O4/c1-4-29-19(27)14-11-15-17(24(2)20(28)25(3)18(15)26)23-16(14)9-10-22-13-7-5-12(21)6-8-13/h5-11,22H,4H2,1-3H3/b10-9+ |
InChIキー |
VDSKSYXUJCRNAW-MDZDMXLPSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=O)N2C)C)/C=C/NC3=CC=C(C=C3)Cl |
正規SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=O)N2C)C)C=CNC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Pyrrolidinylmethyl)piperidino]-2-butyn-1-one](/img/structure/B11030540.png)
![3-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B11030543.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11030544.png)
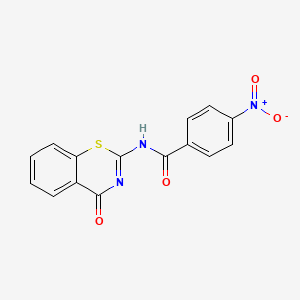
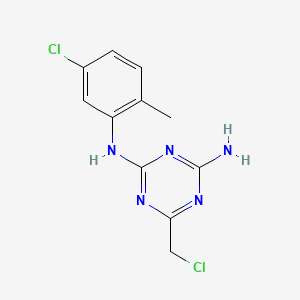
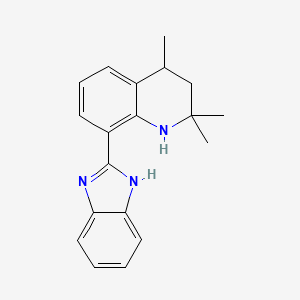
![tetramethyl 6'-[(2E)-but-2-enoyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030561.png)
![N-cyclohexyl-N-ethyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11030568.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11030573.png)
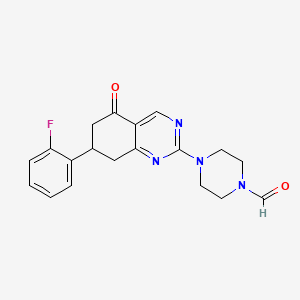
![N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11030585.png)
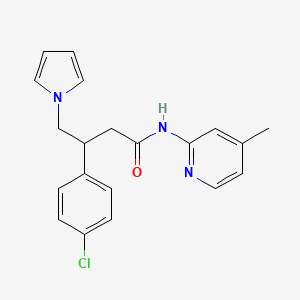
![ethyl 4-[3-(3-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11030598.png)
![1-(2,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea](/img/structure/B11030603.png)
